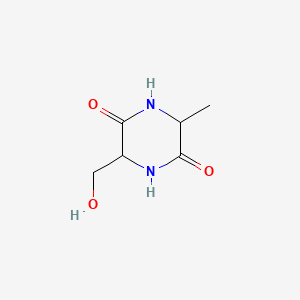

3-(Hydroxymethyl)-6-methylpiperazine-2,5-dione

Descripción general

Descripción

3-(Hydroxymethyl)-6-methylpiperazine-2,5-dione is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)-6-methylpiperazine-2,5-dione typically involves the hydroxymethylation of a piperazine derivative. One common method includes the reaction of 6-methylpiperazine-2,5-dione with formaldehyde under basic conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes ensure high yield and purity of the product while minimizing the environmental impact. The use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, is also being explored to make the production process more sustainable.

Análisis De Reacciones Químicas

Types of Reactions

3-(Hydroxymethyl)-6-methylpiperazine-2,5-dione undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 3-(Carboxymethyl)-6-methylpiperazine-2,5-dione.

Reduction: 3-(Hydroxymethyl)-6-methylpiperazine-2,5-diol.

Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Structure and Composition

- Molecular Formula : C8H14N2O3

- Molecular Weight : 186.21 g/mol

- Chemical Structure : The compound features a piperazine ring with hydroxymethyl and isopropyl substituents at specific positions, contributing to its unique reactivity and biological activity.

Physical Properties

- Solubility : Generally soluble in polar solvents due to the presence of hydroxymethyl groups.

- Stability : Exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Medicinal Chemistry

-

Inhibitory Activity Against Enzymes :

- Recent studies have demonstrated that derivatives of 3-(hydroxymethyl)-6-methylpiperazine-2,5-dione exhibit significant inhibitory activity against monoamine oxidase (MAO) and acetylcholinesterase (AChE). These enzymes are crucial in neurodegenerative diseases like Alzheimer's.

- For instance, a study synthesized several N-methyl-piperazine chalcones and evaluated their potency against MAO-A/B and AChE/BChE. The findings indicated that certain derivatives showed promising dual inhibitory effects, suggesting potential therapeutic applications for Alzheimer's disease treatment .

- Antimicrobial Properties :

Material Science

- Polymer Synthesis :

- The compound has been utilized in synthesizing novel polymers with enhanced mechanical properties. The incorporation of piperazine derivatives into polymer matrices has led to materials with improved thermal stability and elasticity.

- Case studies have shown that polymers containing this compound can be used in biomedical applications such as drug delivery systems due to their biocompatibility .

Biochemical Applications

- Biosynthesis of Nanoparticles :

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of 3-(Hydroxymethyl)-6-methylpiperazine-2,5-dione involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. This compound can also interact with cellular pathways, modulating biological processes and exerting its effects.

Comparación Con Compuestos Similares

Similar Compounds

3-(Hydroxymethyl)piperazine-2,5-dione: Lacks the methyl group at the 6-position.

6-Methylpiperazine-2,5-dione: Lacks the hydroxymethyl group.

Piperazine-2,5-dione: Lacks both the hydroxymethyl and methyl groups.

Uniqueness

3-(Hydroxymethyl)-6-methylpiperazine-2,5-dione is unique due to the presence of both the hydroxymethyl and methyl groups, which confer distinct chemical and biological properties. These structural features enhance its potential as a versatile compound in various applications.

Actividad Biológica

3-(Hydroxymethyl)-6-methylpiperazine-2,5-dione, also known as (R)-3-(Hydroxymethyl)-2,5-piperazinedione, is a chiral compound belonging to the class of piperazine derivatives, specifically diketopiperazines. Its unique structure, characterized by a piperazine ring with hydroxymethyl and carbonyl substituents, positions it as a compound of interest in medicinal chemistry due to its potential biological activities and applications in drug design.

The molecular formula of this compound is C₇H₁₃N₂O₃. The compound features an asymmetric center, which contributes to its diverse biological interactions. The presence of hydroxymethyl and carbonyl groups enhances its reactivity and potential for interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : This compound has demonstrated significant antimicrobial activity against various bacterial strains. Its effectiveness is particularly pronounced against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus species. The minimum inhibitory concentrations (MIC) for these bacteria range from 15.625 to 62.5 μM, indicating potent antibacterial effects .

- Antifungal Activity : In addition to its antibacterial properties, the compound shows antifungal activity against pathogens such as Candida albicans. Studies have reported MIC values comparable to established antifungal agents like fluconazole .

- Mechanism of Action : The mechanism through which this compound exerts its biological effects involves the inhibition of protein synthesis pathways and disruption of nucleic acid and peptidoglycan production in bacteria . This multifaceted action suggests that the compound may interfere with critical cellular processes in microbial organisms.

Structure-Activity Relationship (SAR)

The structural features of this compound are crucial for its biological activity. The hydroxymethyl group enhances solubility and may influence pharmacokinetic properties. Comparative studies with similar compounds highlight that variations in substituents can significantly alter bioactivity:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2,5-Diketopiperazine | Contains two carbonyls but lacks hydroxymethyl group | More basic; often used as a building block |

| 1-Acetyl-2,5-diketopiperazine | Acetylated derivative | Enhanced lipophilicity; potential for different bioactivity |

| 3-Methyl-2,5-diketopiperazine | Methyl group substitution | Alters solubility and biological interactions |

| This compound | Additional methyl group | May exhibit different pharmacokinetic properties |

Case Studies

Several studies have investigated the biological activity of this compound:

- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of various diketopiperazine derivatives, including this compound. Results indicated that this compound exhibited superior activity against methicillin-resistant Staphylococcus aureus (MRSA), with a significant reduction in biofilm formation compared to control treatments .

- Antifungal Testing : Another research effort focused on the antifungal potential of this compound against Candida species. The results showed that it outperformed several traditional antifungal agents in inhibiting fungal growth in vitro .

Propiedades

IUPAC Name |

3-(hydroxymethyl)-6-methylpiperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3/c1-3-5(10)8-4(2-9)6(11)7-3/h3-4,9H,2H2,1H3,(H,7,11)(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJDWARJCLFFKRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70694692 | |

| Record name | 3-(Hydroxymethyl)-6-methylpiperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13174-73-7 | |

| Record name | 3-(Hydroxymethyl)-6-methylpiperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.